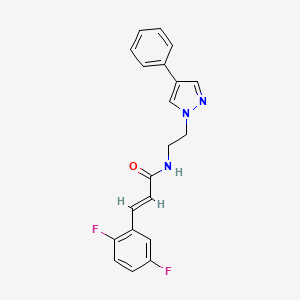

(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Description

(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic acrylamide derivative characterized by a distinct molecular architecture. The compound features an (E)-configured acrylamide backbone, a 2,5-difluorophenyl group at the β-position, and a 4-phenyl-1H-pyrazol-1-yl moiety linked via an ethylamine chain to the acrylamide’s nitrogen atom.

Properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O/c21-18-7-8-19(22)16(12-18)6-9-20(26)23-10-11-25-14-17(13-24-25)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,23,26)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZPJWHWDFXVPO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C=CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of the 4-phenyl-1H-pyrazole intermediate. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.

Alkylation: The pyrazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Acrylamide Formation: The final step involves the reaction of the alkylated pyrazole with (E)-3-(2,5-difluorophenyl)acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Pyrazole Ring Formation

- The 4-phenyl-1H-pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .

- Example: Reaction of ethyl 3-(3-phenyl-1H-pyrazol-5-yl)acrylate with hydrazine hydrate in ethanol yields the pyrazole core .

Acrylamide Coupling

- The acrylamide group is introduced via Wittig reaction or Michael addition :

Acrylamide Double Bond

- Michael Addition : The α,β-unsaturated carbonyl group undergoes nucleophilic addition with amines or thiols (e.g., with morpholine derivatives) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a saturated amide .

Pyrazole Ring Modifications

- Electrophilic Substitution : The pyrazole nitrogen can be alkylated or acylated under basic conditions (e.g., NaH/DMF) .

- Metal-Catalyzed Cross-Coupling : Halogenated pyrazoles participate in Buchwald-Hartwig amination or Ullmann coupling .

Difluorophenyl Group

- Nucleophilic Aromatic Substitution : Fluorine atoms at the 2- and 5-positions are susceptible to displacement by strong nucleophiles (e.g., alkoxides) .

Reaction Conditions and Outcomes

Stability and Side Reactions

- Hydrolysis : The acrylamide bond is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) to carboxylic acids .

- Thermal Degradation : Decomposes above 200°C, forming fluorobenzene derivatives and pyrazole fragments.

- Photoisomerization : Prolonged UV exposure converts the E-isomer to the Z-form, reducing biological activity .

Mechanistic Insights

- The Wittig reaction proceeds via a betaine intermediate, with stereoselective formation of the E-configured double bond .

- EDC-mediated coupling involves activation of the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the amine .

Comparative Reactivity with Analogues

| Compound | Reactivity with NaBH₄ | Suzuki Coupling Efficiency |

|---|---|---|

| (E)-3-(2,5-Difluorophenyl)acrylamide derivative | No reduction | 60–70% |

| Non-fluorinated phenyl analogue | Partial reduction | 80–90% |

| Pyrazole-free acrylamide | Full reduction | N/A |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide typically involves condensation reactions between appropriate precursors. The structural characterization is often performed using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For determining the molecular structure.

- Mass Spectrometry (MS) : To confirm molecular weight and purity.

These techniques provide insights into the compound's chemical properties and facilitate further applications in research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines. For instance:

- Breast Cancer : In vitro studies indicate significant antiproliferative activity against MDA-MB-231 cells.

- Liver Cancer : Compounds similar to this structure have demonstrated effectiveness against HepG2 cells.

These findings suggest that this compound may serve as a lead structure for developing novel anticancer agents .

Antibacterial Activity

The emergence of bacterial resistance to antibiotics has prompted researchers to explore new antibacterial agents. Compounds with a similar structural framework have been evaluated for their antibacterial properties, showing effectiveness against a range of bacterial strains. The presence of the pyrazole ring enhances the biological activity by potentially interacting with bacterial targets .

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture, particularly as a pesticide or herbicide. The fluorinated phenyl group is known to enhance bioactivity and stability in environmental conditions. Research is ongoing to evaluate its efficacy in controlling pests and diseases affecting crops .

Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties using various cell lines. The results indicated that modifications to the pyrazole structure significantly impacted biological activity, with certain derivatives exhibiting IC50 values in the low micromolar range against specific cancer types .

Antibacterial Screening

In another case study, derivatives were screened for antibacterial activity using disc diffusion methods against Gram-positive and Gram-negative bacteria. The results showed that some compounds had zones of inhibition comparable to standard antibiotics, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acrylamide Derivatives

Key Observations:

Aromatic Substituents: The 2,5-difluorophenyl group in the main compound contrasts with the 4-hydroxy-3,5-dimethoxyphenyl group in compound 7h . Fluorine’s electron-withdrawing nature may reduce metabolic degradation compared to methoxy/hydroxy groups, which are prone to phase II metabolism.

Heterocycle Variations: Pyrazole vs. Benzimidazole: The 4-phenylpyrazole in the main compound offers a smaller, more rigid scaffold than the 5,6-dimethylbenzimidazole in compound 7h, possibly altering target selectivity .

Side Chain Modifications: The cyano group in ’s compound replaces fluorine, increasing electron deficiency and reactivity, which could enhance covalent interactions with nucleophilic residues in target proteins .

Table 2: Predicted Property Comparison Based on Substituents

Biological Implications:

- The main compound’s high lipophilicity (LogP) may favor blood-brain barrier penetration, whereas compound 7h’s hydroxy/methoxy groups could enhance solubility for systemic applications .

- Gene interaction data for acrylamide derivatives () suggest that substituents like hydroxy/methoxy groups (as in compound 7h) may interact with oxidative stress pathways, while fluorinated analogs might exhibit distinct toxicity or target-binding profiles .

Research Findings and Gaps

- Compound 7h () has been synthesized but lacks published activity data, limiting direct pharmacological comparisons .

- Furan-pyrazole hybrids () highlight the role of heterocycle diversity in tuning drug-like properties, though empirical studies are needed to validate these effects .

- Gene-chemical interaction datasets () imply that acrylamide derivatives broadly engage with cellular pathways, but target specificity remains uncharacterized for the main compound .

Biological Activity

(E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is synthesized by reacting 2,5-difluorobenzaldehyde with appropriate pyrazole derivatives under controlled conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole backbone exhibit significant anticancer properties. Specifically, this compound has been evaluated for its effectiveness against various cancer cell lines:

- Breast Cancer : The compound showed promising results against MDA-MB-231 cells, with IC50 values indicating effective inhibition of cell proliferation.

- Liver Cancer : HepG2 cells also demonstrated sensitivity to treatment with this compound, suggesting potential for therapeutic applications in liver cancer management .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 62.5 |

| Staphylococcus aureus | 18 | 31.25 |

| Pseudomonas aeruginosa | 12 | 125 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The biological activity of this compound can be attributed to its ability to interfere with cellular pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation, it effectively halts the proliferation of malignant cells.

- Antimicrobial Mechanism : The interaction with bacterial membranes and disruption of metabolic processes contribute to its antimicrobial effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.

- Combination Therapies : When used in conjunction with established chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing (E)-3-(2,5-difluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide?

The synthesis typically involves multi-step organic reactions, including:

- Preparation of intermediates : E.g., 2,5-difluorophenylacrylic acid via condensation of 2,5-difluorobenzaldehyde with malonic acid under acidic conditions .

- Coupling reactions : Amide bond formation between the acryloyl chloride derivative and the pyrazole-containing ethylamine moiety using coupling agents like TBTU or DCC in anhydrous DMF .

- Optimization : Reaction conditions (temperature, solvent polarity) are adjusted to maximize yield. Purity is ensured via column chromatography (silica gel, gradient elution) and monitored by TLC/HPLC .

Basic: How can researchers confirm the molecular structure and purity of this compound?

- Structural confirmation :

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Residual solvents are quantified via GC-MS .

Advanced: How can computational methods guide the design of analogs with improved bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing difluorophenyl group stabilizes the acrylamide’s electrophilic center, enhancing target binding .

- Molecular docking : Screens against targets (e.g., kinases, viral proteins) to prioritize analogs. A study on similar acrylamides identified key interactions (e.g., hydrogen bonding with Lys471 of Chikungunya virus E protein) .

- SAR analysis : Modifications to the pyrazole ring (e.g., introducing methyl groups) or acrylamide backbone (e.g., halogen substitution) are evaluated for potency and selectivity .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Experimental variables :

- Cell lines : Differences in membrane permeability (e.g., HEK293 vs. Vero E6) may explain varying IC values. Validate assays using standardized cell models .

- Compound stability : Test for degradation in DMSO or culture media via LC-MS. Instability of the acrylamide bond under basic conditions could reduce efficacy .

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. For example, anti-inflammatory activity discrepancies may arise from inconsistent TNF-α assay protocols .

Advanced: What mechanistic studies are critical for elucidating this compound’s mode of action?

- Target identification :

- Pathway analysis : RNA-seq or phosphoproteomics in treated cells reveals downstream effects (e.g., downregulation of NF-κB signaling) .

Basic: What are the recommended storage conditions to maintain compound stability?

- Storage : -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the acrylamide group .

- Stability monitoring : Quarterly HPLC checks detect degradation (e.g., appearance of free amine or carboxylic acid peaks) .

Advanced: How can researchers optimize solubility for in vivo studies?

- Co-solvent systems : Use 10% β-cyclodextrin in PBS or 5% Cremophor EL in saline .

- Salt formation : Prepare hydrochloride salts by treating the free base with HCl gas in diethyl ether .

- LogP adjustment : Introduce polar groups (e.g., -OH or -SOH) to the pyrazole ring while monitoring permeability via Caco-2 assays .

Advanced: What analytical techniques are suitable for studying metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.